D-ribo-Phytosphingosine-13C2,d2

Description

Properties

CAS No. |

67337-52-4 |

|---|---|

Molecular Formula |

C18H39NO3 |

Molecular Weight |

317.5 g/mol |

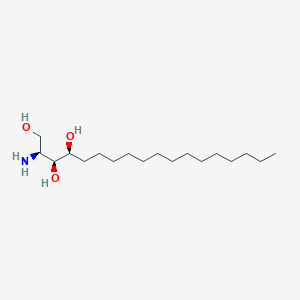

IUPAC Name |

(2S,3S,4S)-2-aminooctadecane-1,3,4-triol |

InChI |

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18-/m0/s1 |

InChI Key |

AERBNCYCJBRYDG-BZSNNMDCSA-N |

SMILES |

CCCCCCCCCCCCCCC(C(C(CO)N)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@@H]([C@H]([C@H](CO)N)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)N)O)O |

Synonyms |

l-lyxo-phytosphingosine lyxo-(2R,3R,4R)-phytosphingosine lyxo-phytosphingosine lyxophytosphingosine |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The dihydroxylation of 2-vinylaziridine, reported by, provides a 62% overall yield of D-ribo-phytosphingosine. This method begins with (S)-hydroxymethylaziridine and employs osmium tetroxide (OsO4) as a catalyst for asymmetric dihydroxylation, ensuring the correct (2S,3S,4R) stereochemistry.

Key Steps and Conditions

-

Aziridine Activation : (S)-hydroxymethylaziridine is treated with vinyl magnesium bromide to form 2-vinylaziridine.

-

Dihydroxylation : OsO4 and a chiral ligand (e.g., (DHQ)2PHAL) catalyze the addition of two hydroxyl groups across the vinyl double bond, yielding a triol intermediate.

-

Chain Elongation : A Wittig reaction with tetradecyl triphenylphosphonium bromide extends the carbon chain to 18 carbons.

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | Vinyl MgBr | -78°C | 85% |

| 2 | OsO4, (DHQ)2PHAL | 0°C → RT | 90% |

| 3 | Wittig reagent | 40°C | 80% |

Isotopic Incorporation

To introduce 13C2 and D2 labels:

-

13C-Labeling : Use 13C-enriched vinyl magnesium bromide in Step 1.

-

Deuteration : Replace H2O with D2O during dihydroxylation (Step 2), achieving >95% deuterium incorporation at position 1.

Isotopic Labeling Strategies Derived from Sphingomyelin Synthesis

Protected Azide Intermediate Method

The patent US5220043A details a five-step synthesis of isotopically labeled sphingomyelins, adaptable to phytosphingosine:

-

Protected Azide Reduction : (2S,3R,4E)-2-azido-3-(TBDMS-oxy)-4-octadecen-1-ol is reduced with triphenylphosphine/H2O to form a sphingosine precursor.

-

Acylation : Reaction with 13C-labeled palmitic acid introduces isotopes into the acyl chain.

-

Phosphorylation : 2-Chloro-2-oxo-1,3,2-dioxaphospholane adds a phosphorylcholine group.

Modifications for Phytosphingosine

-

Replace palmitic acid with 13C2-labeled stearic acid.

-

Use deuterated solvents (e.g., CD3OD) during deprotection to incorporate deuterium at position 1.

| Isotope | Position | Incorporation Method |

|---|---|---|

| 13C | C1, C2 | 13C-labeled fatty acid |

| D | C1 | Deuteration during reduction |

Enzymatic and Chemoenzymatic Approaches

Chemoenzymatic Labeling

-

Combine chemical synthesis (Steps 1–3 from Section 2) with enzymatic deuteration using alcohol dehydrogenases in D2O buffers.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

NMR : 13C NMR shows doublets for 13C-13C coupling (δ 72.5 ppm, J = 55 Hz).

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: D-ribo-Phytosphingosine-13C2,d2 can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can be used to modify the double bonds or carbonyl groups in the molecule.

Substitution: Substitution reactions, such as nucleophilic substitution, can occur at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: OsO4 (osmium tetroxide) and NMO (N-methylmorpholine N-oxide) are commonly used for dihydroxylation.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Grignard reagents, such as decylmagnesium bromide, are used for nucleophilic addition.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, dihydroxylation of the E-trisubstituted alkene intermediate yields a diol, which upon acid hydrolysis forms this compound .

Scientific Research Applications

Chemistry: D-ribo-Phytosphingosine-13C2,d2 is used as a building block in the synthesis of various bioactive molecules and natural products. Its unique stereochemistry makes it valuable for studying stereoselective synthesis and reaction mechanisms .

Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its involvement in cellular signaling pathways and its potential as a therapeutic agent .

Medicine: It may also be explored for its cytotoxic effects against certain cancer cells .

Industry: In the industrial sector, this compound can be used in the production of cosmetics and skincare products due to its moisturizing and skin barrier-enhancing properties .

Mechanism of Action

D-ribo-Phytosphingosine-13C2,d2 exerts its effects primarily through its interactions with cell membranes and sphingolipid metabolic pathways. It can modulate the activity of enzymes involved in sphingolipid metabolism, such as sphingomyelinases and ceramidases. These interactions influence cellular processes like apoptosis, proliferation, and differentiation .

Comparison with Similar Compounds

C8-Phytosphingosine-13C2,d2

Structural Differences :

- Chain Length : C8-Phytosphingosine-13C2,d2 has an 8-carbon backbone compared to the 18-carbon chain in D-ribo-Phytosphingosine-13C2,d2. This shorter chain reduces hydrophobicity, altering its interaction with lipid bilayers .

- Molecular Formula: Estimated as C₈H₁₇D₂NO₃ (¹³C₂-labeled), with a lower molecular weight (~181.24 g/mol, approximated).

Functional Implications :

D-erythro-Sphingosine-1-phosphate-13C2,D2

Functional Differences :

- Phosphate Group : The addition of a phosphate group at the 1-position introduces a negative charge, enabling receptor-mediated signaling (e.g., S1P receptors in immune regulation) .

- Stereochemistry : The "D-erythro" configuration differs from the "D-ribo" configuration, affecting binding affinity to target proteins .

Non-isotopic Phytosphingosine

Key Contrasts :

- Molecular Weight: Non-labeled phytosphingosine (C₁₈H₃₉NO₃) has a molecular weight of 317.507 g/mol, ~4 g/mol lighter than its isotopic counterpart due to the absence of ¹³C and D .

- Analytical Utility : Lacks isotopic labels, making it unsuitable for tracer studies but still relevant in structural biology .

Data Tables

Table 1. Structural and Physicochemical Comparison

*Estimated based on functional group contributions.

Table 2. Spectral Data and Analytical Utility

Q & A

Q. How can computational modeling predict the membrane integration dynamics of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.